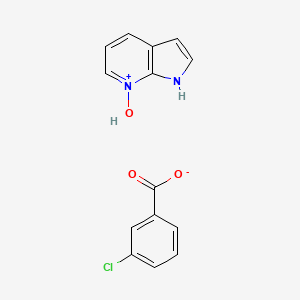

7-Azaindole N-oxide 3-chlorobenzoate

Description

Contextualization within Azaindole Chemistry and N-Oxide Derivatives

7-Azaindole (B17877), also known as 1H-pyrrolo[2,3-b]pyridine, is a bicyclic aromatic heterocycle that can be considered a bioisostere of indole (B1671886), where a nitrogen atom replaces the C7 carbon. This substitution significantly alters the electronic properties and hydrogen bonding capabilities of the molecule, making the azaindole core a privileged structure in medicinal chemistry. rsc.org The introduction of an N-oxide functionality at the 7-position (the pyridine (B92270) nitrogen) further modifies the electronic nature of the ring system. The N-oxide group is a strong electron-withdrawing group, which can influence the reactivity of the entire molecule, particularly the pyridine ring. google.com The formation of a salt with 3-chlorobenzoic acid results in the compound 7-Azaindole N-oxide 3-chlorobenzoate (B1228886). In this salt, the acidic proton from 3-chlorobenzoic acid is transferred to the N-oxide oxygen, creating a 7-hydroxy-1H-pyrrolo[2,3-b]pyridinium cation and a 3-chlorobenzoate anion. sigmaaldrich.com

The basic physicochemical properties of 7-Azaindole N-oxide 3-chlorobenzoate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₁ClN₂O₃ |

| Molecular Weight | 290.70 g/mol sigmaaldrich.com |

| Melting Point | 143-147 °C sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 611197-49-0 sriramchem.com |

| Synonym | 7-Hydroxy-1H-pyrrolo[2,3-b]pyridinium 3-chlorobenzoate sigmaaldrich.com |

Significance of the 7-Azaindole N-Oxide Framework in Chemical Research

The 7-azaindole scaffold is a cornerstone in the development of therapeutic agents, with several approved drugs and clinical candidates featuring this core structure. Its derivatives have shown a wide range of biological activities, including acting as kinase inhibitors. chemimpex.com The N-oxide functionality on the 7-azaindole ring serves as a valuable synthetic handle. It can be used to direct further functionalization of the pyridine ring, a process that is often challenging to achieve directly. google.com For instance, the N-oxide can facilitate nucleophilic substitution reactions at positions that would otherwise be unreactive.

The 7-azaindole N-oxide framework is also a subject of interest in materials science. chemimpex.com The unique electronic and photophysical properties of these compounds make them potential candidates for applications in organic electronics. While specific research on the applications of this compound is not widely available in public literature, the parent 7-azaindole N-oxide is recognized as a versatile building block in the synthesis of complex molecules for both pharmaceutical and materials science research. chemimpex.com The formation of a salt with 3-chlorobenzoate can be a strategy to improve the solubility, stability, and handling of the parent N-oxide, which is a common practice in pharmaceutical development.

Properties

IUPAC Name |

3-chlorobenzoate;7-hydroxy-1H-pyrrolo[2,3-b]pyridin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2.C7H6N2O/c8-6-3-1-2-5(4-6)7(9)10;10-9-5-1-2-6-3-4-8-7(6)9/h1-4H,(H,9,10);1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCXWHNFXDOYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)[O-].C1=CC2=C(NC=C2)[N+](=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468802 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611197-49-0 | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Azaindole N-oxide 3-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Azaindole N Oxide 3 Chlorobenzoate

Direct Synthesis from 7-Azaindole (B17877) Precursors

The most prominent method for the synthesis of 7-Azaindole N-oxide 3-chlorobenzoate (B1228886) involves the direct N-oxidation of 7-azaindole. This process targets the pyridine (B92270) nitrogen of the 7-azaindole ring system, a common reaction pathway for nitrogen-containing heterocycles. researchgate.net

Utilization of Peracid Oxidation (e.g., meta-Chloroperoxybenzoic Acid)

The oxidation of 7-azaindole to its corresponding N-oxide is effectively achieved using peroxy acids, with meta-Chloroperoxybenzoic acid (m-CPBA) being a frequently employed reagent for this transformation. chemicalbook.com The reaction proceeds by the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen in the 7-azaindole molecule. This results in the formation of the N-oxide and 3-chlorobenzoic acid as a byproduct. The product, 7-Azaindole N-oxide 3-chlorobenzoate, is a salt formed between the newly generated N-oxide and the 3-chlorobenzoic acid. sigmaaldrich.com

The general reaction can be represented as follows: 7-Azaindole + meta-Chloroperoxybenzoic Acid → this compound

A typical procedure involves dissolving 7-azaindole in a suitable solvent mixture, such as dimethoxyethane and heptane (B126788), followed by the addition of m-CPBA at room temperature. chemicalbook.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. For instance, the use of a solvent system like dimethoxyethane and heptane has been reported in related syntheses. chemicalbook.com

Further optimization can involve exploring different solvent polarities and their effect on reaction kinetics and product solubility. Temperature control is also vital; while many peracid oxidations proceed readily at room temperature, gentle heating or cooling may be necessary to control the reaction rate and minimize side reactions. The molar ratio of m-CPBA to the 7-azaindole precursor is another critical factor, with a slight excess of the oxidizing agent often used to ensure complete conversion of the starting material.

Interactive Table: Reaction Parameter Optimization

| Parameter | Variation | Observation |

| Solvent | Acetonitrile, THF, Dimethoxyethane | Affects solubility and reaction rate. |

| Temperature | 0°C to Reflux | Influences reaction speed and side-product formation. |

| Reactant Ratio | 1:1 to 1:1.5 (Azaindole:m-CPBA) | Excess m-CPBA can drive the reaction to completion. |

| Catalyst | None typically required | The reaction proceeds readily without catalytic activation. |

Alternative Synthetic Routes and Precursor Derivatization

While direct oxidation of 7-azaindole is the primary route, alternative strategies can be considered, particularly those involving the synthesis of the 7-azaindole ring system itself, which can then be subjected to N-oxidation.

Various methods for synthesizing the 7-azaindole core have been developed, including the Fischer indole (B1671886) synthesis, Sonogashira coupling followed by cyclization, and Chichibabin cyclization. researchgate.netnih.govnih.gov For example, a Sonogashira coupling reaction can be employed to couple an appropriately substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the 7-azaindole ring. nih.govacs.org Once the 7-azaindole scaffold is obtained, it can be converted to the N-oxide as previously described.

Derivatization of the 7-azaindole precursor prior to N-oxidation could also be a viable strategy to introduce other functional groups into the final molecule. However, for the specific synthesis of this compound, these represent multi-step approaches and are generally less direct than the oxidation of the parent 7-azaindole.

Chemical Reactivity and Functionalization Pathways Involving 7 Azaindole N Oxide 3 Chlorobenzoate

N-Oxide Mediated Functionalization of the Azine Ring

The N-oxide functionality serves as a powerful directing group, facilitating the selective introduction of substituents onto the otherwise electron-deficient pyridine (B92270) ring. This is achieved by enhancing the electrophilicity of the positions ortho (C6) and para (C4) to the nitrogen atom, making them susceptible to both direct functionalization and nucleophilic attack. thieme-connect.de

The activation provided by the N-oxide group has been successfully exploited to achieve regioselective direct arylation of the azine ring, a challenging transformation on the unoxidized heterocycle. Research has demonstrated that subjecting N-methyl 7-azaindole (B17877) N-oxides to a Palladium(II) acetate/DavePhos catalyst system enables the direct arylation to occur selectively at the azine ring. organic-chemistry.orgnih.gov This method capitalizes on the N-oxide's ability to direct metallation to an adjacent C-H bond.

Specifically, the palladium-catalyzed C6–H arylation of 7-azaindoles has been achieved through this N-oxide-assisted strategy. researchgate.net This regioselectivity is notable because other methods often favor functionalization at the C2 or C3 positions of the electron-rich pyrrole (B145914) ring. nih.gov The process typically involves the cross-coupling of the 7-azaindole N-oxide with an aryl halide. Following the arylation, the N-oxide can be removed through a deoxygenation step. nih.gov

Table 1: Regioselective Direct Arylation of 7-Azaindole N-Oxide

| Catalyst System | Reactant | Position of Arylation | Reference |

| Pd(OAc)₂ / DavePhos | N-methyl 7-azaindole N-oxide | Azine Ring (C6) | organic-chemistry.orgnih.gov |

In addition to directing C-H functionalization, 7-azaindole N-oxide (7-AINO) itself plays a crucial role as a ligand in copper-catalyzed N-arylation reactions, such as the Ullmann-type coupling. acs.org Studies have revealed that in Cu(II) fluoride-catalyzed N-arylation of azoles with boronic acids, 7-AINO acts as an effective promoter for the reaction. nsf.gov

A detailed mechanistic investigation using spectroscopy and crystallography has established the role of 7-AINO as a bidentate ligand, coordinating to the copper center through both its N-oxide oxygen and the pyrrole nitrogen. acs.orgnsf.gov This coordination facilitates the formation of the catalytically active species. The research identified a monomeric Cu(II)-7-AINO complex as a key reaction intermediate. nsf.gov The efficiency of this catalytic system has been demonstrated for the N-arylation of a variety of N-containing nucleophiles, highlighting the synthetic utility of this methodology in preparing pharmaceutically relevant compounds. nsf.gov

Table 2: Copper-Catalyzed N-Arylation Mediated by 7-AINO

| Catalyst System | Role of 7-AINO | Key Intermediate | Reaction Type | Reference |

| Cu(II) Fluoride | Ligand and Promoter | Monomeric Cu(II)-7-AINO complex | Ullmann-type N-arylation of azoles | acs.orgnsf.gov |

| Cu(OAc)₂ / TBAF | Ligand | - | N-arylation of 7-azaindole N-oxides | acs.org |

Transformations Leading to Other 7-Azaindole Derivatives

The reactivity of 7-azaindole N-oxide provides a gateway to a variety of substituted 7-azaindole analogs through transformations that modify the heterocyclic core.

A significant application of 7-azaindole N-oxide is its conversion to chloro-7-azaindoles, particularly 4-chloro-7-azaindole (B22810). This transformation is typically achieved by reacting the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride. acs.orgpharmablock.com The N-oxide, often prepared in situ from 7-azaindole and an oxidant like m-chloroperoxybenzoic acid (mCPBA), is heated with the chlorinating agent. acs.org

The reaction with POCl₃ can be catalyzed by diisopropylethylamine (DIPEA) to improve the reaction outcome. acs.org After the reaction, an alkaline workup yields 4-chloro-7-azaindole with high efficiency. acs.org An alternative procedure using methanesulfonyl chloride in DMF has also been reported to produce the target compound. pharmablock.com This chlorination occurs at the C4-position (para to the N-oxide), which is electronically activated for nucleophilic attack after initial interaction of the N-oxide oxygen with the electrophilic chlorinating agent.

Table 3: Synthesis of 4-Chloro-7-Azaindole from 7-Azaindole N-oxide

| Reagent | Catalyst/Solvent | Yield | Reference |

| Phosphorus oxychloride (POCl₃) | DIPEA / 1,2-dimethoxyethane, n-heptane | 85.6% | acs.org |

| Methanesulfonyl chloride | DMF | 80% | pharmablock.com |

| Phosphorus oxyhalides (POX₃) | DIPEA / Acetonitrile | High | uni-rostock.de |

The N-oxide oxygen atom can be activated by reaction with electrophiles, such as alkylating or acylating agents, which significantly enhances the reactivity of the pyridine ring towards nucleophiles. This principle is famously exemplified by the Boekelheide reaction, where an α-picoline N-oxide is treated with an anhydride (B1165640). wikipedia.org The process involves O-acylation of the N-oxide, followed by deprotonation of the α-methyl group and a nih.govnih.gov-sigmatropic rearrangement to furnish a functionalized product. wikipedia.orgresearchgate.net

While 7-azaindole lacks an α-methyl group, the initial activation step is analogous. Treatment of the N-oxide with an electrophilic activating agent, such as trifluoroacetic anhydride or bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), renders the C6 position (alpha to the N-oxide) highly susceptible to nucleophilic attack. thieme-connect.de This activation strategy allows for the introduction of a wide range of nucleophiles, including amines, thiols, and stabilized carbanions, leading to the formation of 6-substituted 7-azaindole derivatives. thieme-connect.de This deoxygenative functionalization provides a powerful method for derivatization that is otherwise difficult to achieve. thieme-connect.de

The synthesis of 6-amino-7-azaindole from 7-azaindole N-oxide represents a key derivatization. A plausible and synthetically valuable pathway involves the introduction of a nitro group, which can be subsequently reduced to the desired amine. The N-oxide group activates the C6 position towards electrophilic substitution. Therefore, nitration of 7-azaindole N-oxide is a standard theoretical approach to introduce a nitro group at the C6 position. Following successful nitration, the resulting 6-nitro-7-azaindole N-oxide can undergo reduction to form 6-amino-7-azaindole. This two-step process, involving nitration followed by reduction, is a classic strategy in aromatic chemistry for the installation of an amino group on an activated ring system.

Reaction Mechanisms and Intermediates in Functionalization Involving 7-Azaindole N-oxide 3-chlorobenzoate (B1228886)

The functionalization of the 7-azaindole scaffold is a critical aspect of medicinal chemistry, enabling the synthesis of diverse molecular architectures with potential therapeutic applications. The use of the N-oxide on the pyridine ring of 7-azaindole is a key strategy to modulate its reactivity and achieve selective functionalization. While specific literature detailing the reaction mechanisms and intermediates for the functionalization of 7-Azaindole N-oxide 3-chlorobenzoate is limited, the reactivity can be understood by analogy to well-established reactions of pyridine N-oxides with acylating agents, such as the Polonovski-Potier and Boekelheide reactions.

The compound this compound is itself a salt, formed from the N-oxide of 7-azaindole and 3-chlorobenzoic acid. sigmaaldrich.com However, the core reactivity of the 7-azaindole N-oxide moiety with acylating agents, such as 3-chlorobenzoyl chloride, provides insight into potential functionalization pathways.

The initial step in the reaction of 7-azaindole N-oxide with an acylating agent like 3-chlorobenzoyl chloride is the acylation of the N-oxide oxygen atom. This activation step forms a highly reactive N-acyloxy-7-azaindolium intermediate. The fate of this intermediate is dependent on the reaction conditions and the structure of the 7-azaindole derivative.

One plausible pathway is a modification of the Polonovski-Potier reaction . organicreactions.orgresearchgate.netrsc.org In this reaction, the N-acyloxy intermediate undergoes elimination to form an iminium cation. For 7-azaindole N-oxide, this could theoretically lead to functionalization at positions C4 or C6 of the pyridine ring, as these positions are activated by the N-oxide. The reaction with an acyl chloride would generate an N-acyloxy salt. Subsequent treatment with a non-nucleophilic base could lead to the formation of an anhydro base, which can then rearrange.

A second important analogous pathway is the Boekelheide reaction , which typically involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines upon treatment with anhydrides. wikipedia.org While 7-azaindole itself lacks a simple alkyl substituent at a position analogous to the α-picoline methyl group, the principles of the reaction, involving a chemtube3d.comchemtube3d.com-sigmatropic rearrangement, can be considered for substituted 7-azaindole N-oxides.

Hypothetical Reaction Pathway and Intermediates:

The reaction of 7-azaindole N-oxide with 3-chlorobenzoyl chloride would proceed through the following key steps:

Formation of the N-Acyloxy Intermediate: The nucleophilic oxygen of the 7-azaindole N-oxide attacks the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride, displacing the chloride ion to form the N-(3-chlorobenzoyloxy)-7-azaindolium chloride intermediate.

Formation of an Anhydro Base or Ylide: In the presence of a base, a proton can be abstracted from the pyrrole nitrogen or from one of the carbons of the pyridine ring. Abstraction from the pyrrole nitrogen would lead to a neutral N-acyloxy-7-azaindole species.

Rearrangement and Functionalization: The N-acyloxy intermediate can then undergo rearrangement. Nucleophilic attack by the 3-chlorobenzoate anion at an activated position of the pyridine ring (C4 or C6), followed by elimination and re-aromatization, could lead to the introduction of the 3-chlorobenzoyloxy group onto the pyridine ring.

The regioselectivity of such reactions on the 7-azaindole N-oxide ring is a subject of considerable interest. Direct arylation reactions of pyridine N-oxides have shown high selectivity for the 2-position. acs.org However, the fused pyrrole ring in 7-azaindole significantly influences the electronic distribution and steric factors, making predictions of regioselectivity more complex without specific experimental data for this system.

The table below summarizes the key proposed intermediates in the functionalization pathway of 7-azaindole N-oxide with an acylating agent like 3-chlorobenzoyl chloride, based on analogous reactions.

| Intermediate | Structure | Description |

| N-(3-chlorobenzoyloxy)-7-azaindolium ion | A cationic species formed by the acylation of the N-oxide oxygen with 3-chlorobenzoyl chloride. This is the primary activated intermediate. | |

| Anhydro Base / Ylide | A neutral species formed by deprotonation of the N-acyloxy intermediate. This intermediate is poised for rearrangement. | |

| Sigma Complex (Meisenheimer-like) | A transient intermediate formed during the nucleophilic attack of the 3-chlorobenzoate on the pyridine ring of the activated 7-azaindole N-oxide. |

It is important to note that these proposed mechanisms and intermediates are based on the established reactivity of simpler pyridine N-oxides. The specific functionalization of this compound would require dedicated experimental investigation to fully elucidate the precise reaction pathways and the structures of any resulting products and intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds. For 7-Azaindole (B17877) N-oxide 3-chlorobenzoate (B1228886), both ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum would identify the carbon skeleton.

In a related study on the synthesis of N-oxide containing heterocycles, the ¹H and ¹³C NMR spectra of analogous compounds displayed characteristic signals that confirmed their structures. For instance, the chemical shifts in the aromatic region would be indicative of the electron distribution within the 7-azaindole N-oxide and 3-chlorobenzoate moieties. The pyrrole (B145914) N-H proton of the 7-azaindole N-oxide portion would likely appear as a distinct, often broad, signal. The protons on the pyridine (B92270) and benzene (B151609) rings would exhibit splitting patterns (e.g., doublets, triplets) that are consistent with their substitution patterns.

Table 1: Predicted ¹H and ¹³C NMR Data for 7-Azaindole N-oxide 3-chlorobenzoate (Note: This table is predictive and based on general principles and data for similar structures, as specific experimental data for this exact salt is not publicly available in the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 7-Azaindole N-oxide Moiety | ||

| N-H | 10.0 - 12.0 (broad s) | - |

| H-2 | 7.0 - 7.5 (d) | 120 - 125 |

| H-3 | 6.5 - 7.0 (d) | 100 - 105 |

| H-4 | 7.8 - 8.2 (d) | 135 - 140 |

| H-5 | 7.0 - 7.5 (t) | 115 - 120 |

| H-6 | 8.0 - 8.5 (d) | 140 - 145 |

| C-3a | - | 125 - 130 |

| C-7a | - | 145 - 150 |

| 3-Chlorobenzoate Moiety | ||

| H-2' | 7.9 - 8.1 (s) | 130 - 135 |

| H-4' | 7.5 - 7.7 (d) | 130 - 135 |

| H-5' | 7.3 - 7.5 (t) | 128 - 132 |

| H-6' | 7.8 - 8.0 (d) | 125 - 130 |

| C-1' | - | 132 - 136 |

| C-3' | - | 133 - 137 |

| C=O | - | 165 - 170 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and vibrational modes within a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational frequencies include:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the pyrrole N-H group.

C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=O stretch: A strong absorption band between 1680 and 1720 cm⁻¹ due to the carbonyl group of the 3-chlorobenzoate anion.

N-O stretch: The N-oxide functionality would exhibit a characteristic stretching vibration, typically in the 1200-1300 cm⁻¹ region.

C=C and C=N stretches: Aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ range.

C-Cl stretch: A band in the lower frequency region (typically 600-800 cm⁻¹) corresponding to the carbon-chlorine bond.

A study on lanthanide complexes of 7-azaindole N-oxide reported the ν(N-O) stretching frequency for the protonated ligand (HL) in its complexes, which provides an experimental reference for this specific vibration. bohrium.com In a publication describing the synthesis of 2-alkynyl-7-azaindoles, the starting material, this compound, was used, and it was noted that infrared spectra were recorded on an FTIR spectrometer, indicating the availability of such data in specific research contexts. aurigeneservices.com

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (pyrrole) | 3200 - 3400 | Medium-Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (carboxylate) | 1680 - 1720 | Strong |

| C=C, C=N (aromatic) | 1400 - 1600 | Medium-Strong |

| N-O (N-oxide) | 1200 - 1300 | Medium |

| C-Cl | 600 - 800 | Medium |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and other non-polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For this compound, which is a salt, techniques such as electrospray ionization (ESI) would be suitable.

The mass spectrum would be expected to show peaks corresponding to the cationic 7-azaindole N-oxide moiety [C₇H₆N₂O + H]⁺ and the anionic 3-chlorobenzoate moiety [C₇H₄ClO₂]⁻. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of these ions, confirming their chemical formulas.

Fragmentation of the 7-azaindole N-oxide cation might involve the loss of the oxygen atom from the N-oxide, loss of small molecules like HCN, or cleavage of the pyrrole ring. The 3-chlorobenzoate anion would likely fragment through the loss of CO₂ to give a chlorophenyl anion. Research on related 7-azaindole derivatives has utilized mass spectrometry to confirm the identity of synthesized compounds. researchgate.net

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z (Monoisotopic Mass) |

| [7-Azaindole N-oxide + H]⁺ | C₇H₇N₂O⁺ | 135.0558 |

| [3-Chlorobenzoic acid - H]⁻ | C₇H₄ClO₂⁻ | 154.9927 |

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For this compound, this technique would reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic properties of molecular systems. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, energies, and spectroscopic parameters. For 7-Azaindole (B17877) N-oxide 3-chlorobenzoate (B1228886), DFT studies provide a foundational understanding of its electronic landscape.

Analysis of N-O Bond Properties and Stability

Table 1: Representative N-O Bond Properties in Aromatic N-oxides from Computational Studies

| Compound | N-O Bond Length (Å) (Calculated) | N-O Bond Dissociation Energy (kcal/mol) (Calculated) | Reference |

| Pyridine (B92270) N-oxide | ~1.28 | ~63.3 | nih.gov |

| Substituted Pyridine N-oxides | Varies with substituent | Varies with substituent | nih.gov |

Note: The values presented are for representative aromatic N-oxides and serve as an illustrative guide for the properties expected in 7-Azaindole N-oxide.

Prediction of Spectroscopic Parameters

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov For 7-Azaindole N-oxide 3-chlorobenzoate, DFT can predict vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

Recent DFT studies on chloro-substituted 7-azaindole-3-carbaldehydes have demonstrated the accuracy of methods like B3LYP-D3, PBE0-D3, and ωB97X-D in predicting vibrational spectra. mdpi.com These studies show that the calculated vibrational frequencies, when appropriately scaled, are in good agreement with experimental FT-IR and FT-Raman spectra. mdpi.comresearchgate.net For this compound, similar calculations would reveal characteristic vibrational modes for the 7-azaindole N-oxide and 3-chlorobenzoate moieties. For example, the N-O stretching vibration is a key spectroscopic marker. In a study of 5-chloro-7-azaindole-3-carbaldehyde, the N1-H stretching vibration was predicted around 3100 cm⁻¹, confirming the presence of intermolecular hydrogen bonding. mdpi.com

Table 2: Predicted Spectroscopic Data for Related 7-Azaindole Derivatives

| Spectroscopic Technique | Predicted Parameter | Compound | Reference |

| UV-Vis | Absorption Maxima | 7-Azaindole | nih.gov |

| IR Spectroscopy | N-H Stretching Frequency | 5-chloro-7-azaindole-3-carbaldehyde | mdpi.com |

| IR Spectroscopy | C=O Stretching Frequency | 5-chloro-7-azaindole-3-carbaldehyde | mdpi.com |

Note: This table provides examples of predicted spectroscopic data for structurally similar compounds to illustrate the capabilities of DFT in this area.

Evaluation of Molecular Orbital Characteristics (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding a molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be located on the electron-rich 7-azaindole N-oxide moiety, while the LUMO may be distributed over the entire molecule or localized on the 3-chlorobenzoate part, which contains an electron-withdrawing chlorine atom. DFT calculations on various 7-azaindole derivatives have been used to determine their HOMO-LUMO gaps and understand their electronic properties. rsc.org These studies indicate that the electronic properties can be tuned by modifying the substituents on the 7-azaindole core. rsc.org

Table 3: Representative HOMO-LUMO Gaps for 7-Azaindole Derivatives from DFT Calculations

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 7-azaindole | - | - | ~5.0 | researchgate.net |

| Various 7-azaindole N-linked 1,2,3-triazoles | - | - | Varies | rsc.org |

Note: The HOMO-LUMO gap value for 7-azaindole is a general approximation from the literature. Specific values for derivatives can vary significantly.

Molecular Dynamics and Simulation Studies

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to study the conformational flexibility of this compound, its interactions with solvent molecules, and its binding modes with biological targets.

For instance, MD simulations have been employed to study the interaction of 7-azaindole derivatives with protein binding sites. nih.gov These simulations can reveal stable binding poses and key intermolecular interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity. nih.gov In the context of this compound, MD simulations could be used to understand how the two ionic components interact in a solution or a crystalline environment.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical methods are invaluable for studying the reactivity of molecules and elucidating reaction mechanisms. mdpi.com For this compound, these methods can predict sites of electrophilic and nucleophilic attack and model potential reaction pathways.

The reactivity of pyridine-N-oxide, a related structure, is well-documented. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic substitution, with the positions of attack being influenced by the reaction conditions and the nature of the reagent. youtube.com Resonating structures of pyridine-N-oxide show the development of partial positive charges at the 2, 4, and 6 positions, making them susceptible to nucleophilic attack. youtube.com Conversely, the oxygen atom can donate electron density to the ring, facilitating electrophilic substitution. Similar principles would apply to the 7-azaindole N-oxide moiety, where the interplay between the pyrrole (B145914) and pyridine rings, along with the N-oxide group, dictates its reactivity.

Computational Assessment of Intermolecular Interactions

The compound this compound is a salt, and therefore, electrostatic and other non-covalent interactions between the 7-azaindole N-oxide cation and the 3-chlorobenzoate anion are crucial in determining its solid-state structure and properties. Computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify these intermolecular interactions. researchgate.netnih.gov

Studies on similar salt molecules have shown that hydrogen bonding often plays a dominant role in the crystal packing. researchgate.net For this compound, strong hydrogen bonds are expected between the N-H group of the 7-azaindole N-oxide and the carboxylate group of the 3-chlorobenzoate. Additionally, other interactions such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom could further stabilize the crystal lattice. nih.gov Computational analysis can provide a detailed picture of the energy and geometry of these interactions. researchgate.net

Role in Medicinal Chemistry and Biological Target Interactions

Function as a Key Intermediate in Drug Discovery

The 7-azaindole (B17877) nucleus is a versatile scaffold frequently employed in the design of kinase inhibitors and other therapeutic agents. pharmablock.comrsc.org The N-oxide form, such as in 7-Azaindole N-oxide 3-chlorobenzoate (B1228886), is particularly useful for the regioselective functionalization of the 7-azaindole ring system. researchgate.netpitt.edu This chemical modification strategy allows for the introduction of substituents at specific positions, which is critical for optimizing the binding affinity and selectivity of the resulting drug candidates for their biological targets. nih.gov For instance, the N-oxide can be used to introduce chloro and morpholino groups at the 4-position of the 7-azaindole ring. researchgate.net This strategic functionalization is a key step in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory disorders. The development of drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both of which contain the 7-azaindole core, underscores the importance of this scaffold, which can be accessed and modified through intermediates like 7-Azaindole N-oxide 3-chlorobenzoate. pharmablock.com

Molecular Mechanisms of Action of Derived Compounds

Derivatives synthesized from the 7-azaindole scaffold exhibit a broad spectrum of biological activities by interacting with various key cellular targets.

The 7-azaindole ring is an exceptional hinge-binding motif, capable of forming two crucial hydrogen bonds with the kinase hinge region. chemicalbook.comjst.go.jp The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. chemicalbook.com This bidentate interaction anchors the inhibitor to the ATP-binding site of the kinase. researchgate.net Analysis of co-crystal structures has revealed three primary binding modes for 7-azaindole-based inhibitors: chemicalbook.com

Normal Mode: The most common mode, where the azaindole forms bidentate hydrogen bonds with the backbone amides of specific amino acid residues in the hinge region. chemicalbook.com

Flipped Mode: The 7-azaindole moiety is rotated 180 degrees relative to the normal mode, presenting a different hydrogen bonding pattern to the hinge. chemicalbook.com

Non-Hinge Mode: The 7-azaindole part of the molecule binds to a region other than the hinge, while another part of the inhibitor occupies the hinge-binding site. chemicalbook.com

The versatility of the 7-azaindole scaffold has led to the development of inhibitors for a wide range of kinases involved in oncology and inflammatory diseases. nih.govnih.gov

Table 1: Examples of Kinases Targeted by 7-Azaindole Derivatives

| Kinase Target | Therapeutic Area | Example Compound/Derivative Class | Reference |

|---|---|---|---|

| BRAF | Oncology (Melanoma) | Vemurafenib | nih.gov |

| ABL/SRC | Oncology | Dual ABL/SRC inhibitors | acs.org |

| CDK9/Haspin | Oncology | 7-azaindole derivatives with benzocycloalkanone motifs | nih.gov |

| DYRK1B/DYRK2 | Oncology (Glioblastoma) | General 7-azaindole derivatives | nih.gov |

| JAK2/JAK3 | Oncology/Inflammation | Decernotinib | nih.gov |

| FGFR4 | Oncology (Hepatocellular Carcinoma) | Selective covalent inhibitors | acs.org |

| PIM Kinases | Oncology | N-substituted 7-azaindoles | asianpubs.org |

| Anaplastic Lymphoma Kinase (ALK) | Oncology | 3,5-Disubstituted-7-azaindoles | nih.gov |

7-Azaindole derivatives have been designed as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, which plays a critical role in DNA repair and programmed cell death. nih.govijper.org By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. nih.gov A class of compounds known as 7-azaindole-1-carboxamides has been identified as a new class of PARP-1 inhibitors. nih.gov One such compound, ST7710AA1, demonstrated significant antitumor activity in a human breast carcinoma model. nih.gov Molecular docking studies have further confirmed the potential of 7-azaindole analogues to bind effectively to the PARP enzyme, making them promising candidates for the development of new anticancer therapies. ijper.org

Table 2: Activity of a Selected 7-Azaindole Derivative against PARP

| Compound | Target | Activity | Significance | Reference |

|---|---|---|---|---|

| ST7710AA1 (1l) | PARP-1 | Exhibited antitumor effect similar to Olaparib at a lower dose in a mouse model. | Potent in vitro and in vivo activity, able to bypass Pgp-mediated multidrug resistance. | nih.gov |

| Compound 4g | PARP (in silico) | GI50 of 15.56 µM against MCF-7 breast cancer cells. | Identified as the most active in a series of synthesized analogues with good potential as a PARP inhibitor. | ijper.org |

The 7-azaindole scaffold is also a template for developing anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. asianpubs.orgnih.gov Selective inhibition of COX-2 is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov In silico studies have been conducted to design novel chalcone (B49325) derivatives of 7-azaindole as potential COX-2 inhibitors. asianpubs.orgamrita.edu These computational models predict that derivatives with specific substitutions, such as methoxy, hydroxyl, and amino groups, can exhibit good binding affinity and form favorable interactions within the active site of the COX-2 enzyme. asianpubs.org Furthermore, certain 7-aza-2-oxindole derivatives have been shown to inhibit the expression of pro-inflammatory mediators including TNF-α, IL-6, and COX-2 in macrophage cell lines, demonstrating their potential in treating acute inflammatory diseases like sepsis. nih.gov

Beyond kinase and PARP inhibition, 7-azaindole derivatives exert antitumor effects by inducing apoptosis, or programmed cell death, in cancer cells. sci-hub.seresearchgate.net For example, novel platinum-based compounds incorporating a 1-methyl-7-azaindole ligand have shown increased cytotoxic efficiency and selectivity for tumor cells, including those resistant to cisplatin. nih.gov These compounds were found to induce cell cycle perturbations and apoptosis. nih.gov Another class of 7-azaindole derivatives, known as meriolins, are potent inducers of apoptosis in leukemia and lymphoma cells. researchgate.net These compounds activate caspases through the intrinsic mitochondrial death pathway. researchgate.net Notably, some of these derivatives can overcome therapeutic resistance by inducing apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2. researchgate.net Certain 7-azaindole derivatives have also been shown to inhibit tumor cell proliferation by arresting the cell cycle at the G0/G1 phase. sci-hub.se

Table 3: Antitumor Activity of Representative 7-Azaindole Derivatives

| Derivative Class/Compound | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Meriolin 16 | Leukemia and Lymphoma | Induction of apoptosis via intrinsic mitochondrial pathway; CDK inhibition. | researchgate.net |

| cis-[PtCl2(NH3)(1-methyl-7-azaindole)] | Human Carcinoma Cells | DNA binding, cell cycle perturbation, induction of apoptosis. | nih.gov |

| Compound 4f | MCF7 (Breast), HepG2 (Liver) | Selective cytotoxicity against tumor cells vs. healthy cells. | researchgate.net |

| 7-azaindirubin-3′-oxime (82) | KM12 (Colon) | Potent antiproliferative activity. | sci-hub.se |

The 7-azaindole scaffold has been investigated for its potential as an antimicrobial agent. researchgate.netresearchgate.net Derivatives of 7-azaindole have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Additionally, some 7-azaindole compounds have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy. nih.gov These compounds directly inhibit the polymerase activity of the reverse transcriptase enzyme. nih.gov In the context of tuberculosis, 1,3-disubstituted-4-azaindoles have been found to kill Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, which is essential for the synthesis of the mycobacterial cell wall. nih.gov

The 7-azaindole framework is recognized as a "privileged structure" in medicinal chemistry. researchgate.net It is a bioisostere of naturally occurring purines and indoles, allowing it to mimic these structures and interact with their biological targets. nih.govresearchgate.net A primary role for 7-azaindole derivatives is as kinase inhibitors. nih.govchemimpex.com The nitrogen atoms in the bicyclic ring system can form a bidentate hydrogen bond pattern with the hinge region of the kinase ATP-binding site, similar to the adenine (B156593) moiety of ATP itself. nih.govresearchgate.net This interaction is a cornerstone of their inhibitory action against a wide array of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. researchgate.net

The introduction of an N-oxide group to the 7-azaindole scaffold, creating 7-azaindole N-oxide, further enhances its utility. This functional group makes the compound a valuable and versatile building block for the synthesis of novel pharmaceuticals, particularly in the development of new anti-cancer agents and antibiotics. chemimpex.com The N-oxide moiety can influence the electronic properties of the ring system and provides a handle for further chemical modifications. For instance, it can direct site-selective arylation reactions, allowing for the precise construction of complex derivatives. nih.gov

While specific biological target interactions for this compound are not detailed in published literature, the core scaffold's known activities provide a strong basis for its intended application. The 3-chlorobenzoate component is a salt, which is a common strategy in pharmaceutical chemistry to improve a compound's physicochemical properties, such as solubility, stability, and ease of handling, without altering the core pharmacophore's interaction with its target. The general applications for this compound are noted as being within medicinal chemistry and pharmaceutical research. sriramchem.com

Table 1: Examples of Biological Targets for 7-Azaindole Derivatives

| Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| General 7-Azaindoles | Protein Kinases (e.g., Trk A, CDK9, Haspin) | Cancer | researchgate.netingentaconnect.com |

| Diarylurea 7-Azaindoles | CDK8 | Acute Myeloid Leukemia | researchgate.net |

| General 7-Azaindoles | PARP (Poly (ADP-ribose) polymerase) | Cancer | ijper.org |

| General 7-Azaindoles | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |

| Pyridinyl 7-Azaindoles | DDX3 (DEAD-box helicase) | Cancer, Viral Infections | nih.gov |

| Disubstituted 7-Azaindoles | Trypanosoma brucei (parasite) | Human African Trypanosomiasis | nih.gov |

Structure-Activity Relationship (SAR) Studies of N-Oxide Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For the 7-azaindole scaffold, extensive SAR studies have revealed key structural features that govern potency and selectivity.

Research indicates that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly important for modulating biological activity. nih.gov The nature of the substituent, such as alkyl, aryl carboxamide, or other heterocyclic rings, has been shown to be a successful strategy for creating potent anticancer agents. nih.gov A crucial element for the activity of many 7-azaindole derivatives is the hydrogen bond donor/acceptor capability of the pyrrolo-pyridine core, which is often essential for binding to target proteins like kinases. nih.gov For example, methylation of the indole (B1671886) -NH group in a series of 3,5-disubstituted-7-azaindoles led to a complete loss of activity against Trypanosoma brucei, demonstrating the necessity of the N-H hydrogen bond donor. nih.gov

While specific SAR studies focusing on 7-azaindole N-oxide derivatives are not widely available, the N-oxide group itself is a significant structural modification. The oxygen atom can act as a hydrogen bond acceptor, potentially altering the binding mode of the molecule compared to its non-oxidized parent. Furthermore, the N-oxide functionality serves as a synthetic precursor, enabling regioselective modifications that would otherwise be difficult to achieve. nih.gov This allows for the systematic exploration of the chemical space around the azaindole core to optimize activity. The development of a series of N-substituted phenyldihydropyrazolones highlighted that while a wide range of chemical functionalities could be introduced, achieving improved potency requires careful selection of substituents to optimize both binding and physicochemical properties like lipophilicity (cLogP) and solubility. frontiersin.org

Computational Approaches to Drug Design and Target Prediction

Computational methods are indispensable tools in modern drug discovery, enabling the rational design and prediction of biological targets for novel compounds. For the 7-azaindole scaffold, various computational techniques have been successfully applied to guide the development of new therapeutic agents.

Molecular Docking is a widely used method to predict the binding orientation and affinity of a small molecule to its protein target. Numerous studies have employed molecular docking to understand how 7-azaindole derivatives interact with the active sites of their targets. For instance, docking studies have elucidated the binding mode of 7-azaindole inhibitors within the ATP-binding pocket of kinases like Tropomyosin receptor kinase A (Trk A) and the DEAD-box helicase DDX3. ingentaconnect.comnih.gov In one study, a novel 7-azaindole derivative was designed and synthesized to target DDX3, with molecular docking showing key interactions with Tyr200 and Arg202 residues, achieving a strong docking score of -7.99 kcal/mol. nih.govresearchgate.net Similarly, docking was used to guide the design of 7-azaindole analogs as inhibitors of PARP, an important enzyme in DNA repair. ijper.org

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational tool. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed for series of 7-azaindole derivatives. These models provide a quantitative correlation between the physicochemical properties of the compounds and their biological activities, generating contour maps that highlight regions where steric, electrostatic, or other property changes can enhance or diminish activity. ingentaconnect.com Such models were successfully used to guide the design of new Trk A inhibitors. ingentaconnect.com

Advanced Simulation Methods such as Free Energy Perturbation (FEP) have also been utilized. FEP is a rigorous computational technique that uses molecular dynamics simulations to calculate the relative binding affinities between two similar ligands. This approach was instrumental in the lead optimization of a series of 7-azaindole-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, leading to the development of a compound with a twofold increase in potency. nih.gov

While no specific computational studies have been published for this compound, these established computational approaches for the 7-azaindole scaffold would be directly applicable for predicting its potential biological targets and guiding its optimization into a lead therapeutic compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-Azaindole |

| 1H-pyrrolo[2,3-b]pyridine |

| 7-azaindole N-oxide |

| Adenine |

| ATP (Adenosine triphosphate) |

| 3-chlorobenzoate |

| Trk A (Tropomyosin receptor kinase A) |

| CDK8 (Cyclin-dependent kinase 8) |

| CDK9 (Cyclin-dependent kinase 9) |

| Haspin (kinase) |

| PARP (Poly (ADP-ribose) polymerase) |

| HIV-1 Reverse Transcriptase |

| DDX3 (DEAD-box helicase) |

Supramolecular Chemistry and Materials Science Applications

Utilization as Building Blocks for Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. The directional and specific nature of these bonds allows for the rational design of materials with tailored pore sizes and functionalities. The 7-azaindole (B17877) moiety is a particularly effective building block for HOFs due to its ability to form robust and predictable hydrogen bonding patterns.

The design of HOFs based on the 7-azaindole scaffold relies on the principle of self-assembly, where molecules spontaneously organize into ordered structures. For 7-Azaindole N-oxide 3-chlorobenzoate (B1228886), the primary hydrogen bond donor is the pyrrolic N-H group. This can interact with various hydrogen bond acceptors, including the N-oxide oxygen, the pyridine (B92270) nitrogen of another molecule, or the carboxylate group of the 3-chlorobenzoate. The geometry of the 7-azaindole unit, combined with the potential for multiple interaction sites, allows for the formation of diverse and stable three-dimensional networks. The selection of co-formers and crystallization conditions can be used to tune the resulting framework structure and properties.

Coordination Chemistry and Metallosupramolecular Structures

The 7-azaindole N-oxide component of the title compound is an excellent ligand for the formation of coordination complexes and metallosupramolecular structures. The introduction of the N-oxide functionality significantly diversifies the coordination possibilities compared to the parent 7-azaindole.

7-Azaindole N-oxide acts as a versatile ligand, capable of coordinating to metal ions through either the pyridine nitrogen or, more commonly, the N-oxide oxygen. rsc.org The protonated form of the ligand, as present in 7-Azaindole N-oxide 3-chlorobenzoate, can coordinate to metal ions while simultaneously participating in hydrogen bonding, which can stabilize the resulting complex. bohrium.comrsc.orgworktribe.com This dual functionality is particularly useful in the coordination chemistry of oxophilic metal ions, such as the lanthanides, where the N-oxide is a strong donor and the adjacent N-H group can form intramolecular hydrogen bonds with other ligands in the coordination sphere. bohrium.comrsc.orgworktribe.com The ligand can adopt both terminal and bridging coordination modes, allowing for the construction of polynuclear complexes and coordination polymers. bohrium.comrsc.org The steric and electronic properties of the 3-chlorobenzoate counter-ion can also influence the coordination geometry and the dimensionality of the resulting metallosupramolecular structure.

Potential in Functional Materials (e.g., Gas Sorption)

The ability to form porous, stable frameworks makes materials derived from 7-azaindole derivatives promising candidates for applications in gas sorption and separation. The porosity of HOFs can be tailored by the choice of the building blocks, and the chemical nature of the pore walls can be functionalized to enhance the affinity for specific gas molecules.

Research on HOFs constructed from tetrahedral building blocks featuring four 7-azaindole units has demonstrated their potential for gas sorption. nih.gov These materials exhibit permanent microporosity and show selective adsorption of CO2 over other gases like CH4. nih.gov The uptake of various gases is dependent on the specific surface area and the pore characteristics of the framework. The data below, from a representative 7-azaindole-based HOF, illustrates the gas sorption capacity. nih.gov While this data is not for a HOF made from this compound, it highlights the potential of the 7-azaindole scaffold in creating materials for gas storage and separation.

| Gas | Uptake (cm³/g) | Temperature (K) | Pressure (bar) |

|---|---|---|---|

| N₂ | 180 | 77 | 1 |

| CO₂ | 45 | 273 | 1 |

| CH₄ | 15 | 273 | 1 |

| H₂ | 140 | 77 | 1 |

Conclusion and Future Research Directions

Summary of Current Understanding

7-Azaindole (B17877) N-oxide 3-chlorobenzoate (B1228886) is a chemical compound with the molecular formula C14H11ClN2O3 and a molecular weight of 290.70. scbt.com It is recognized as a salt formed from the N-oxidation of 7-azaindole and 3-chlorobenzoic acid. The 7-azaindole scaffold is a significant pharmacophore in medicinal chemistry, known for its role in the development of various therapeutic agents, particularly kinase inhibitors. pharmablock.com The N-oxide functionalization of the pyridine (B92270) ring in 7-azaindole is a key synthetic step that allows for further chemical modifications. researchgate.net While specific research dedicated exclusively to 7-Azaindole N-oxide 3-chlorobenzoate is not extensively documented in publicly available literature, its chemical structure suggests its primary utility as a synthetic intermediate in the creation of more complex molecules for pharmaceutical research. sriramchem.com The compound is commercially available from several suppliers, indicating its use in laboratory-scale synthesis. scbt.comchemtik.comsinfoobiotech.com

Emerging Avenues in Synthetic Strategies

Future synthetic strategies for 7-azaindole derivatives are likely to focus on improving efficiency and expanding the diversity of accessible compounds. While the synthesis of 7-Azaindole N-oxide itself is a known process, likely involving the oxidation of 7-azaindole with an oxidizing agent like hydrogen peroxide, advancements are anticipated in the development of more sustainable and atom-economical methods. google.com For the broader class of 7-azaindole compounds, research is ongoing into novel catalytic systems, such as palladium- and silver-catalyzed reactions, to facilitate their construction. researchgate.netorganic-chemistry.org One-pot synthesis methodologies, which combine multiple reaction steps into a single process, are also an area of active development to streamline the production of N-alkylated azaindoles. Future work may focus on the development of stereoselective synthetic routes to access specific enantiomers of more complex 7-azaindole derivatives for enhanced therapeutic targeting.

Advanced Characterization Techniques

The structural elucidation and purity assessment of this compound and its derivatives rely on a suite of standard analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are crucial for determining the purity of the compound and confirming its molecular weight. sriramchem.com Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms, which is essential for confirming the structure of the 7-azaindole N-oxide and the 3-chlorobenzoate counter-ion. sriramchem.com For a definitive three-dimensional structure, single-crystal X-ray diffraction would be the gold standard, providing precise bond lengths, bond angles, and information about the supramolecular assembly in the solid state. Future characterization efforts could involve the use of advanced techniques such as solid-state NMR to probe the structure of polycrystalline samples and computational methods like Density Functional Theory (DFT) to complement experimental data and predict spectroscopic properties. researchgate.netrsc.org

Prospects in Rational Drug Design and Therapeutic Applications

The 7-azaindole core is a privileged scaffold in drug discovery, and its derivatives have shown promise in a variety of therapeutic areas, most notably as anticancer agents. pharmablock.comijper.org The structural similarity of 7-azaindole to the adenine (B156593) fragment of ATP makes it an effective hinge-binding motif for kinase inhibitors. pharmablock.com The N-oxide functionality in this compound can serve as a handle for further synthetic modifications, allowing for the exploration of new chemical space in the design of novel therapeutics. The 3-chlorobenzoate portion of the molecule may also influence its physicochemical properties, such as solubility and crystal packing. Future research in this area will likely involve the use of this compound as a starting material to generate libraries of novel 7-azaindole derivatives. These compounds can then be screened for activity against a range of biological targets, including kinases, PARP enzymes, and targets for neglected tropical diseases like human African trypanosomiasis. ijper.orgnih.gov

Future Exploration in Supramolecular Assemblies

The ionic nature of this compound, being a salt, makes it an interesting candidate for studies in supramolecular chemistry. The interactions between the protonated 7-azaindole N-oxide cation and the 3-chlorobenzoate anion, along with other potential intermolecular forces like hydrogen bonding and π-stacking, will dictate the crystal packing and ultimately the solid-state properties of the material. Future research could explore the co-crystallization of 7-azaindole N-oxide with different organic acids to create a family of related salts with tunable physical properties. researchgate.net Understanding the principles that govern the formation of these supramolecular assemblies could have implications for controlling polymorphism, which is of critical importance in the pharmaceutical industry for ensuring consistent bioavailability and stability of active pharmaceutical ingredients.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 611197-49-0 | scbt.com |

| Molecular Formula | C14H11ClN2O3 | scbt.com |

| Molecular Weight | 290.70 | scbt.com |

| Appearance | Solid | |

| Melting Point | 143-147 °C |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7-Azaindole |

| 3-chlorobenzoic acid |

Q & A

Q. How can computational docking studies inform the design of 7-Azaindole-based inhibitors targeting specific enzymes?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., Focal Adhesion Kinase, PDB: 4GU6) enable prediction of binding affinities and substituent effects. For example, introducing a 3-chlorobenzoate group to the 7-azaindole core improves steric complementarity with hydrophobic pockets in kinase active sites. Free energy perturbation (FEP) calculations refine predictions of substituent contributions to inhibition .

Q. What are the optimal reaction conditions for introducing functional groups to the 7-Azaindole core?

- Methodological Answer : Nucleophilic substitution at the 4-position requires sodium methoxide in DMSO at 80°C, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) demands anhydrous tetrahydrofuran (THF) and Pd(PPh₃)₄ as a catalyst. For oxidation to N-oxide derivatives, meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C is effective. Reduction of nitro groups uses NaBH₄/CuCl₂ in methanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.